![molecular formula C25H19N3O4 B2544040 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 877656-74-1](/img/no-structure.png)

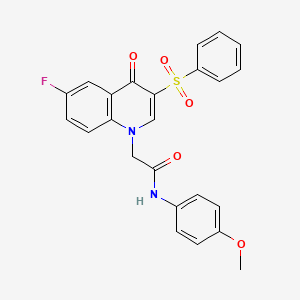

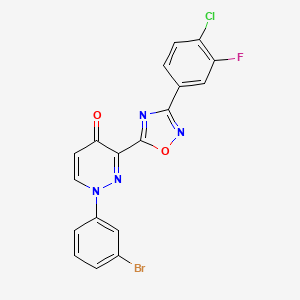

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives, such as the ones related to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide, involves the creation of complex molecules with potential biological activity. In the case of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, the synthesis process was explored with a focus on the variability of substituents at the 3-position of the acetamide moiety. This variability is crucial as it can significantly affect the binding affinity to target receptors such as the Peripheral Benzodiazepine Receptor (PBR) . The synthesis process is not only about creating new compounds but also about understanding how different substitutions can influence biological activity and receptor interactions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is a key factor in determining their properties and potential applications. For instance, the optimized molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was investigated using both experimental techniques like XRD diffraction and theoretical methods including DFT calculations. The geometrical parameters derived from these studies are crucial for understanding the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization. Such detailed molecular structure analysis is essential for the rational design of new compounds with desired properties .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from studies on their molecular structure. The HOMO and LUMO analysis, for example, helps in understanding the charge transfer within the molecule, which is indicative of how the molecule might interact with other chemical entities. This kind of analysis is important for predicting the types of chemical reactions the compound might undergo or catalyze. Additionally, the first hyperpolarizability calculations suggest potential applications in nonlinear optics due to the compound's ability to interact with light in a specific manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure and chemical reactivity. For example, the molecular electrostatic potential obtained from DFT methods can provide insights into the distribution of charges across the molecule, which affects how it interacts with its environment. The vibrational frequencies and corresponding assignments, obtained from FT-IR and NMR spectroscopies, are also indicative of the compound's stability and potential intermolecular interactions. In the crystal form, strong C-H⋯O and N-H⋯O intermolecular interactions were observed, which can influence the compound's solubility, melting point, and other physical properties .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid followed by cyclization with acetic anhydride and m-toluidine. The resulting product is then acetylated to yield the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-phenylpropanoic acid", "acetic anhydride", "m-toluidine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid in the presence of a coupling agent such as DCC or EDC to yield 2-(3-phenylpropanamido)-4,6-dioxypyrimidine.", "Step 2: Cyclization of the intermediate product with acetic anhydride and m-toluidine in the presence of a Lewis acid catalyst such as BF3.OEt2 to yield 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide.", "Step 3: Acetylation of the final product with acetic anhydride and pyridine to yield the desired compound." ] } | |

CAS-Nummer |

877656-74-1 |

Molekularformel |

C25H19N3O4 |

Molekulargewicht |

425.444 |

IUPAC-Name |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C25H19N3O4/c1-16-8-7-9-17(14-16)26-21(29)15-27-22-19-12-5-6-13-20(19)32-23(22)24(30)28(25(27)31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,26,29) |

InChI-Schlüssel |

LGWFKWZDSNYNGI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2543969.png)

![3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543970.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)

![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)

![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)